molecular formula C10H11N3OS B4669762 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B4669762
M. Wt: 221.28 g/mol
InChI Key: HIOGLFUYJYTWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. The compound belongs to the 4H-1,2,4-triazole-3-thiol family, a class of heterocyclic compounds known for their diverse research applications and biological activities. Derivatives of 1,2,4-triazole are frequently investigated in scientific studies for their potential antimicrobial, anticonvulsant, and anti-inflammatory properties . The structure of this compound, featuring a 3-methoxyphenyl substituent, is typical of ligands used in coordination chemistry, where the triazole-thiol moiety can act as a chelating agent to form complexes with various metal ions for catalytic or material science studies . Furthermore, closely related triazole-thiol analogs have demonstrated significant potential as corrosion inhibitors for mild steel in acidic environments, with adsorption on metal surfaces following the Langmuir isotherm model . The molecular framework is also a valuable scaffold in medicinal chemistry research for the synthesis of novel compounds with potential pharmacological interest . This product is intended for research and development purposes in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methoxyphenyl)-3-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-7-11-12-10(15)13(7)8-4-3-5-9(6-8)14-2/h3-6H,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOGLFUYJYTWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the triazole derivative. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts or specific solvents.

Chemical Reactions Analysis

S-Alkylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl halides, forming thioether derivatives. For example:

  • Reaction with 2-bromo-1-phenylethanone :
    In ethanol with cesium carbonate as a base, the thiol group reacts to form 2-{[4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one. This reaction proceeds at room temperature over 24 hours, yielding 79% .

Key Conditions :

  • Solvent: Ethanol

  • Base: Cs₂CO₃

  • Temperature: 25°C

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfides or sulfonic acids:

  • Disulfide formation :
    Treatment with H₂O₂ or I₂ oxidizes the -SH group to a disulfide (-S-S-) bridge. For example, oxidation of 5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives produces dimeric disulfides.

  • Sulfonic acid formation :
    Strong oxidizing agents like KMnO₄ convert the thiol to a sulfonic acid (-SO₃H) group.

Table 1: Oxidation Pathways

Oxidizing AgentProductYield (%)Reference
H₂O₂Disulfide dimer65–75
KMnO₄Sulfonic acid50–60

Metal Complexation

The thiol and triazole nitrogen atoms act as ligands for transition metals:

  • Copper(II) complexes :
    Reaction with CuCl₂ in methanol forms octahedral complexes, enhancing antimicrobial activity.

  • Silver(I) complexes :
    AgNO₃ in aqueous ethanol yields linear coordination polymers with potential catalytic applications .

Table 2: Metal Complexation Examples

Metal IonStoichiometryGeometryApplicationReference
Cu(II)1:2 (M:L)OctahedralAntimicrobial agents
Ag(I)1:1 (M:L)LinearCatalysis

Nucleophilic Substitution at the Methoxy Group

The methoxy (-OCH₃) group on the phenyl ring can undergo demethylation or substitution under harsh conditions:

  • Demethylation :
    Treatment with BBr₃ in dichloromethane removes the methyl group, yielding a phenolic derivative .

  • Nitration :
    Reaction with HNO₃/H₂SO₄ introduces a nitro (-NO₂) group at the para position of the methoxyphenyl ring .

Cyclocondensation Reactions

The triazole-thiol scaffold participates in cyclization with aldehydes or ketones:

  • Schiff base formation :
    Condensation with 4-methoxybenzaldehyde forms a hydrazone derivative, 4-((3-methoxybenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol, via reflux in ethanol .

Mechanism :

  • Nucleophilic attack by the thiol group on the carbonyl carbon.

  • Elimination of H₂O to form the imine (-C=N-) bond .

Biological Activity of Derivatives

Reaction products exhibit significant pharmacological properties:

Table 3: Biological Activities

DerivativeActivityIC₅₀/ MIC ValuesReference
S-Alkylated phenylethanoneAnticancer (MDA-MB-231)12.5 μM
Disulfide dimerAntifungal (C. albicans)MIC: 8 μg/mL
Cu(II) complexAntibacterial (E. coli)MIC: 16 μg/mL

Mechanistic Insights

  • S-Alkylation : Proceeds via a two-step mechanism:

    • Deprotonation of the thiol group by a base (e.g., Cs₂CO₃).

    • Nucleophilic attack on the alkyl halide .

  • Oxidation : Follows a radical pathway for disulfide formation, while sulfonic acid generation involves electrophilic sulfur intermediates.

Scientific Research Applications

Synthesis of 4-(3-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

The synthesis of this compound typically involves the reaction of appropriate phenolic compounds with thioketones in the presence of base catalysts. The method has been optimized to enhance yield and purity, with various reaction conditions explored to ascertain their effects on the final product's characteristics.

Biological Activities

2.1 Antimicrobial Activity

Several studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance:

  • Case Study : A study evaluated the antimicrobial efficacy against various bacterial strains and fungi. The compound showed significant inhibition zones comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating infections caused by resistant strains .

2.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.

  • Case Study : In an experimental model of arthritis, administration of this triazole derivative resulted in reduced swelling and pain scores in treated groups compared to controls .

Applications in Agriculture

3.1 Fungicides

Due to its structure, this compound has been explored as a potential fungicide. Its mechanism of action involves disrupting fungal cell wall synthesis.

  • Data Table: Efficacy Against Fungal Pathogens
Fungal PathogenInhibition Zone (mm)Concentration (mg/mL)
Fusarium oxysporum1550
Aspergillus niger20100
Botrytis cinerea1875

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring or the phenyl group can significantly influence potency and selectivity.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt the cell membrane of bacteria, leading to cell death. In cancer cells, the compound may induce apoptosis by interacting with specific signaling pathways.

Comparison with Similar Compounds

Key structural features :

  • Triazole ring : Provides rigidity and aromaticity, enabling π-π stacking interactions.
  • 3-Methoxyphenyl substituent : Enhances electronic effects and solubility due to the electron-donating methoxy group.
  • Methyl group at position 5 : Contributes to steric and electronic modulation.
  • Thiol group : Offers nucleophilic reactivity, facilitating S-alkylation or coordination with metal ions .

Synthesis: The compound is typically synthesized via cyclization of thiosemicarbazide intermediates or through Schiff base reactions. For example, analogous compounds are prepared by condensing 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with aromatic aldehydes in ethanol under acidic conditions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Triazole-3-thiol derivatives exhibit significant variations in biological and physicochemical properties depending on substituents. Below is a comparative analysis:

Compound Substituents Key Properties Reference
4-(3-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol 3-Methoxyphenyl (position 4), methyl (position 5) Moderate antifungal activity; used in S-alkylation reactions for drug-like molecules .
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 4-Methoxyphenyl (position 4), phenyl (position 5) Higher antifungal activity due to electron-rich 4-methoxyphenyl group .
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 4-Ethoxyphenyl (position 4), 4-methoxyphenyl (position 5) Enhanced corrosion inhibition in acidic media; bulky substituents improve adsorption .
5-(3-Ethoxyphenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol 3-Ethoxyphenyl (position 5), Schiff base (position 4) Strong antiproliferative activity against HepG2 cells (IC₅₀ = 12 µM) .
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 4-Bromophenyl (position 4), phenyl (position 5) Used in S-alkylation to synthesize racemic alcohols; moderate antibacterial activity .

Computational and Mechanistic Insights

  • QSAR Studies : DFT calculations reveal that electron-withdrawing substituents lower the HOMO-LUMO gap (ΔE), enhancing bioactivity. For example, 3-nitro derivatives exhibit ΔE = 4.2 eV, correlating with strong antifungal effects .
  • Docking Studies : The thiol group coordinates with Zn²⁺ in SARS-CoV-2 main protease (Mpro), inhibiting enzymatic activity (binding energy = −8.5 kcal/mol) .

Biological Activity

4-(3-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol, a member of the triazole family, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a thiol group that may contribute to its pharmacological properties. The aim of this article is to summarize the current understanding of its biological activity, including cytotoxicity against cancer cell lines and other relevant pharmacological effects.

Chemical Structure

The molecular formula of this compound is C10H11N3OSC_{10}H_{11}N_3OS. The structure features a triazole ring substituted with a methoxyphenyl group and a methyl group at specific positions. The presence of the thiol group is crucial for its biological interactions.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various triazole derivatives, including this compound. The following table summarizes key findings regarding its cytotoxicity against different cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundIGR39 (melanoma)12.5
This compoundMDA-MB-231 (breast cancer)15.0
This compoundPanc-1 (pancreatic carcinoma)20.0

Findings : The compound exhibited significant cytotoxicity against melanoma and breast cancer cell lines, indicating its potential as an anti-cancer agent.

The mechanism through which this compound exerts its effects is not fully elucidated; however, it is hypothesized that the thiol group may play a role in redox reactions within cells. Additionally, triazoles are known to interfere with various cellular pathways associated with cancer cell proliferation and survival.

Anti-Metastatic Potential

In addition to direct cytotoxic effects, some derivatives of triazoles have shown promise in inhibiting cancer cell migration. For instance, certain analogs have been reported to significantly reduce migration in MDA-MB-231 cells, suggesting that they may also possess anti-metastatic properties .

Case Studies

Several research studies have focused on the synthesis and evaluation of triazole derivatives similar to this compound. For example:

  • Study on Hydrazone Derivatives : Researchers synthesized hydrazone derivatives from triazoles and tested their cytotoxicity against various cancer cell lines. The most active compounds showed selectivity towards cancer cells while exhibiting low toxicity towards normal cells .
  • In Vivo Studies : Preliminary in vivo studies indicated that certain triazole derivatives could inhibit tumor growth in animal models without significant side effects .

Q & A

Q. What are the standard synthetic routes for 4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol, and how can intermediates be optimized?

The synthesis typically involves cyclization of thiosemicarbazide precursors under basic conditions. For example, 2-isonicotinoyl-N-phenylhydrazinecarbothioamide derivatives can be cyclized to form the triazole-thiol core, followed by alkylation or Mannich reactions to introduce substituents . Optimization of intermediates, such as adjusting reaction time or solvent polarity, improves yield. Microwave-assisted synthesis has also been reported to enhance reaction efficiency for analogous triazoles, reducing time from hours to minutes .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on IR spectroscopy (to identify thiol S-H stretches at ~2500 cm⁻¹), ¹H/¹³C NMR (to verify substituent positions and aromatic protons), and elemental analysis (to validate molecular composition) . For resolving tautomeric ambiguity (thiol-thione equilibrium), X-ray crystallography provides definitive evidence by mapping atomic positions, as demonstrated for related triazole-thiones .

Q. What spectroscopic techniques are critical for characterizing its derivatives?

  • Mass spectrometry (LC-MS) : Determines molecular weight and fragmentation patterns, especially for S-alkylated derivatives .
  • UV-Vis spectroscopy : Monitors electronic transitions in thiol-containing derivatives, useful for studying tautomerism in solution .
  • Heteronuclear NMR (e.g., ¹⁵N) : Resolves regiochemical ambiguities in triazole rings .

Advanced Research Questions

Q. How can computational methods predict the biological activity of derivatives?

Molecular docking (e.g., using AutoDock Vina) identifies potential binding interactions with target proteins, such as enzymes or receptors. For instance, derivatives with diphenylsulfone moieties show affinity for kinase domains due to hydrophobic and π-π interactions . ADME/Tox profiling (via SwissADME or ADMETLab) evaluates drug-likeness, prioritizing derivatives with optimal logP (-2 to 5) and low hepatotoxicity .

Q. What strategies resolve contradictions between experimental and theoretical data?

  • Tautomerism Analysis : If NMR data conflicts with computational predictions (e.g., thiol vs. thione dominance), solvent-dependent studies (DMSO vs. CDCl₃) and temperature-variable NMR can clarify equilibrium states .
  • Crystallographic Validation : When DFT-optimized geometries deviate from observed bond lengths, single-crystal X-ray diffraction overrules computational artifacts .

Q. How are reaction conditions optimized for scale-up synthesis?

  • DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent, catalyst) identifies optimal conditions. For example, ethanol/water mixtures improve solubility of hydrophobic intermediates .
  • Microwave Irradiation : Reduces reaction time for alkylation steps (e.g., from 6 hours to 30 minutes) while maintaining >90% yield .
  • Green Chemistry Metrics : Solvent selection based on E-factors (e.g., replacing DMF with ethanol) minimizes environmental impact .

Methodological Challenges and Solutions

Q. How to address low yields in S-alkylation reactions?

  • Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance nucleophilicity of the thiolate ion in biphasic systems .
  • Protecting Groups : Temporarily protect the triazole NH with Boc groups to prevent side reactions during alkylation .

Q. What in silico tools are recommended for pharmacokinetic profiling?

  • SwissADME : Predicts bioavailability, BBB permeability, and CYP450 interactions .
  • Molinspiration : Calculates topological polar surface area (TPSA) to assess membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.